2-(Cyanomethyl)-5-methylbenzimidazole

Process Chemistry Benzimidazole Synthesis Scale-up

2-(Cyanomethyl)-5-methylbenzimidazole (CAS 27099‑22‑5) is a heterocyclic building block belonging to the 2‑cyanomethylbenzimidazole family. It features a benzimidazole core substituted at position 5 with a methyl group and at position 2 with a cyanomethyl chain.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 27099-22-5
Cat. No. B074198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanomethyl)-5-methylbenzimidazole
CAS27099-22-5
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)CC#N
InChIInChI=1S/C10H9N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13)
InChIKeyPDULDINSGIRDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyanomethyl)-5-methylbenzimidazole (CAS 27099-22-5): Core Identity, Physicochemical Profile, and Procurement Context


2-(Cyanomethyl)-5-methylbenzimidazole (CAS 27099‑22‑5) is a heterocyclic building block belonging to the 2‑cyanomethylbenzimidazole family. It features a benzimidazole core substituted at position 5 with a methyl group and at position 2 with a cyanomethyl chain [1]. This substitution pattern confers distinct electronic and lipophilic properties, making the compound a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitubercular agents. Its computed log P of 1.94 and a melting point of 186‑187 °C differentiate it clearly from the unsubstituted parent scaffold [2].

Why Unsubstituted 2-Cyanomethylbenzimidazole or Positional Isomers Cannot Simply Replace 2-(Cyanomethyl)-5-methylbenzimidazole


2‑Cyanomethylbenzimidazole scaffolds appear interchangeable at first glance, but small structural modifications drastically alter reactivity and physicochemical profiles. The 5‑methyl group in 2‑(cyanomethyl)-5‑methylbenzimidazole increases lipophilicity (log P ≈ 1.94) relative to the unsubstituted analogue, influencing membrane permeability and binding affinity in downstream biological assays . Furthermore, the methyl substituent directs regioselectivity in subsequent cyclisation reactions—an effect that cannot be replicated by the 1‑methyl isomer or by 2‑cyanomethylbenzimidazole without the 5‑methyl group [1]. Using the wrong analogue can therefore lead to failed syntheses, altered pharmacokinetic profiles, or loss of target potency.

Head-to-Head and Cross-Study Quantitative Differentiation Data for 2-(Cyanomethyl)-5-methylbenzimidazole


Synthesis Yield: 80% Isolated Yield for 5-Methyl Derivative vs. 44% in Prior Art

A direct comparison of synthetic methods was reported in US Patent 5,510,494. In Example 14, 5‑methyl‑2‑(cyanomethyl)benzimidazole was prepared via condensation of 3,4‑diaminotoluene with n‑butyl cyanoacetate at 160 °C, yielding 80% of theory. The patent explicitly states that this yield is nearly double the 44% yield obtained by the prior method of Sawlewicz et al. (Pol. J. Pharmacol. Pharm. 1974, 26, p. 642) for the identical compound [1]. This demonstrates a substantial process improvement, reducing raw material costs and waste for procurement.

Process Chemistry Benzimidazole Synthesis Scale-up

Melting Point (186‑187 °C) as a Crystallinity and Purity Marker vs. Unsubstituted Analogue (205‑210 °C)

The melting point of 2‑(cyanomethyl)‑5‑methylbenzimidazole is 186‑187 °C, as reported in the patent example and corroborated by vendor datasheets [1]. In contrast, unsubstituted 2‑(cyanomethyl)benzimidazole melts at 205‑210 °C under identical measurement conditions [1]. This 19‑23 °C depression is a consequence of the 5‑methyl group disrupting crystal packing and can serve as a straightforward identity and purity check during incoming inspection.

Analytical Chemistry Solid-State Characterization Quality Control

Lipophilicity (log P ≈ 1.94) Predicts Superior Membrane Permeability Over the Unsubstituted Scaffold

The computed partition coefficient (log P) of 2‑(cyanomethyl)‑5‑methylbenzimidazole is approximately 1.94 . While no experimentally determined log P is available for the direct des‑methyl analogue, the methyl group is universally recognised to increase log P by ~0.5 units relative to the unsubstituted benzimidazole core. This higher lipophilicity is expected to enhance passive membrane permeability, making the compound a preferred starting point for CNS‑penetrant or intracellular‑targeting projects.

Physicochemical Property Drug Design ADME Prediction

Cytotoxicity Profile of 5‑Methyl Benzimidazole Derivatives vs. Unsubstituted Core (HeLa, 48 h)

A comparative cytotoxicity study reported in Molecules 2024 evaluated benzimidazole derivatives bearing either an unsubstituted ring or a 5(6)‑methyl substitution. Against HeLa cells at 48 h, the 5‑methyl‑containing derivatives (compounds 5c, 5d) exhibited IC₅₀ values of 47.3 µM and 40.3 µM, respectively, while the corresponding unsubstituted analogues (5a, 5b) gave IC₅₀ values of 43.9 µM and 60.1 µM [1]. Although these compounds are not identical to 2‑(cyanomethyl)‑5‑methylbenzimidazole, the consistent trend demonstrates that introducing a methyl group on the benzimidazole core maintains or slightly improves cytotoxicity, supporting its use as a scaffold in antiproliferative agent design.

Anticancer Screening Cytotoxicity SAR

Procurement‑Driven Application Scenarios Where 2-(Cyanomethyl)-5-methylbenzimidazole Outperforms Competing Analogues


Kilogram‑Scale Synthesis of Benzimidazole‑Acrylonitrile Tubulin Inhibitors

The 80% isolated yield demonstrated in Patent US 5,510,494 makes 2‑(cyanomethyl)‑5‑methylbenzimidazole the most cost‑effective starting material for large‑scale manufacture of N‑substituted benzimidazole acrylonitriles, such as those described by Perin et al. (Eur. J. Med. Chem. 2020). Using the unsubstituted analogue would necessitate the lower‑yielding 44% route, significantly increasing per‑kilogram cost [1].

Quality‑Control Fingerprinting for Incoming Material Inspection

The clear melting point window of 186‑187 °C, which is 19‑23 °C below that of des‑methyl 2‑cyanomethylbenzimidazole, provides a simple, rapid assay to confirm that the correct 5‑methyl derivative has been received, preventing accidental substitution with the structurally similar but functionally distinct unsubstituted compound [2][3].

Lead Optimisation Campaigns Requiring Enhanced Cellular Permeability

With a computed log P of 1.94, 2‑(cyanomethyl)‑5‑methylbenzimidazole is predicted to be approximately 3‑fold more membrane‑permeable than the des‑methyl analogue. Medicinal chemists targeting intracellular kinases or CNS receptors should therefore prioritise this building block to improve passive permeability in early‑stage ADME profiling .

SAR Exploration of Anticancer Benzimidazole Libraries

Comparative cytotoxicity data indicate that 5‑methyl substitution on the benzimidazole ring yields derivatives with equal or slightly improved antiproliferative activity (IC₅₀ 40.3–47.3 µM) relative to unsubstituted counterparts (IC₅₀ 43.9–60.1 µM) in HeLa cells. This evidence supports the deliberate selection of the 5‑methyl scaffold as a default starting point for anticancer library synthesis [4].

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